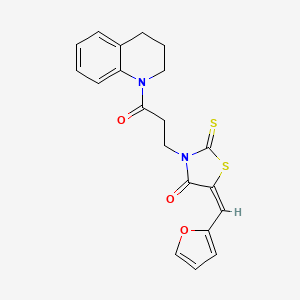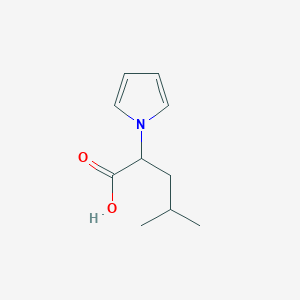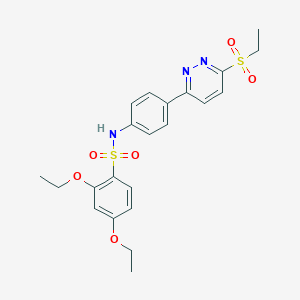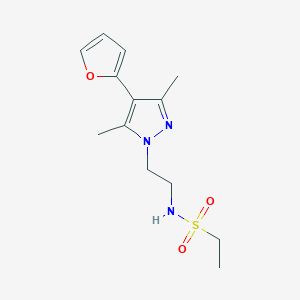
7-(4-(2,5-dimethylphenyl)piperazine-1-carbonyl)-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chemical compounds with complex structures like quinazoline derivatives are of significant interest due to their diverse biological activities and potential as pharmaceuticals. They often undergo extensive studies to understand their synthesis pathways, molecular structures, chemical reactivity, and properties.
Synthesis Analysis
Quinazoline derivatives, including those with piperazine and dimethylphenyl groups, are synthesized through various methods, including the cyclization of appropriate precursors in the presence of catalysts or under specific conditions. For instance, Patil et al. (2008) demonstrated an efficient protocol for synthesizing quinazoline-2,4(1H,3H)-diones from 2-aminobenzonitriles using cesium carbonate as a catalyst, highlighting a method that might be adaptable for synthesizing the target compound (Patil, Tambade, Jagtap, & Bhanage, 2008).
Molecular Structure Analysis
X-ray crystallography is a pivotal method for determining the molecular structures of quinazoline derivatives. Research by Jagadish et al. (2003) on organic crystal engineering with piperazine-2,5-diones derived from 2-amino-7-cyano-4-methoxyindan-2-carboxylic acid provides an example of analyzing the molecular structure of similar compounds, showcasing the importance of understanding the three-dimensional arrangement for predicting compound behavior (Jagadish, Carducci, Bosshard, Günter, Margolis, Williams, & Mash, 2003).
Chemical Reactions and Properties
Compounds of this nature participate in a variety of chemical reactions, influenced by their functional groups. The study by Costa et al. (2004) on the palladium-catalyzed synthesis of quinazolin-2-ones offers insight into chemical reactions that could be relevant for modifying or understanding the reactivity of the target compound (Costa, Ca', Gabriele, Massera, Salerno, & Soliani, 2004).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystal structure, are crucial for compound characterization. Studies on similar compounds, like those by Wells et al. (2012), which investigated the crystal growth and design of piperazine-2,5-diones, can provide methodologies for examining these aspects in the target compound (Wells, Murigi, Nichol, Carducci, Selby, & Mash, 2012).
Chemical Properties Analysis
Understanding the chemical properties, including reactivity with other substances, stability under different conditions, and potential for forming derivatives, is essential. The work by Hammad et al. (2023), focusing on the synthesis of novel dihydropyridine and fused dihydropyridines linked to piperazine core, illustrates approaches to study these properties in complex molecules (Hammad, Darweesh, Abdelaziz, Elwahy, & Abdelhamid, 2023).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 7-amino-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione with 4-(2,5-dimethylphenyl)piperazine-1-carboxylic acid followed by the removal of the protecting group.", "Starting Materials": [ "7-amino-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione", "4-(2,5-dimethylphenyl)piperazine-1-carboxylic acid", "N,N'-dicyclohexylcarbodiimide (DCC)", "4-dimethylaminopyridine (DMAP)", "N,N-dimethylformamide (DMF)", "Methanol", "Hydrochloric acid (HCl)", "Sodium hydroxide (NaOH)", "Diethyl ether" ], "Reaction": [ "Step 1: Activation of 4-(2,5-dimethylphenyl)piperazine-1-carboxylic acid with DCC and DMAP in DMF to form the corresponding active ester.", "Step 2: Addition of the active ester to 7-amino-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione in DMF to form the intermediate product.", "Step 3: Removal of the protecting group using HCl in methanol to obtain the final product.", "Step 4: Purification of the final product by recrystallization from diethyl ether." ] } | |
CAS番号 |
892277-53-1 |
製品名 |
7-(4-(2,5-dimethylphenyl)piperazine-1-carbonyl)-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione |
分子式 |
C29H30N4O4 |
分子量 |
498.583 |
IUPAC名 |
7-[4-(2,5-dimethylphenyl)piperazine-1-carbonyl]-3-[(4-methoxyphenyl)methyl]-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C29H30N4O4/c1-19-4-5-20(2)26(16-19)31-12-14-32(15-13-31)27(34)22-8-11-24-25(17-22)30-29(36)33(28(24)35)18-21-6-9-23(37-3)10-7-21/h4-11,16-17H,12-15,18H2,1-3H3,(H,30,36) |
InChIキー |
RJYAACSOBHLTIV-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)C(=O)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CC5=CC=C(C=C5)OC |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N-(4-chlorophenyl)-2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2481448.png)
![2-(4-Chlorophenyl)-4-(4-pyridin-2-ylpiperazin-1-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B2481450.png)


![5-Bromo-2-[1-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]piperidin-4-yl]oxypyrimidine](/img/structure/B2481456.png)



![(4-(3-((5,5-Dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)amino)-4-methylbenzoyl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2481463.png)
![1-[(2-Methylpropan-2-yl)oxycarbonylamino]adamantane-2-carboxylic acid](/img/structure/B2481464.png)